N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
CAS No.: 1091028-01-1
Cat. No.: VC11953772
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091028-01-1 |
|---|---|
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
| Standard InChI | InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)20(23)22-13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
| Standard InChI Key | YLUDZCVCZCFUFA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Overview
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide includes:
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A benzodioxole group, which is a bicyclic aromatic structure containing two oxygen atoms.
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A methoxyphenyl group, which is a benzene ring substituted with a methoxy (-OCH₃) group.
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An oxane ring, which is a six-membered heterocyclic ring containing one oxygen atom.
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A carboxamide functional group (-CONH), which serves as the primary amide linkage.
Molecular Formula
The compound's molecular formula can be deduced as , based on its structural components.
Synthesis Process
The synthesis of compounds with similar structural motifs often involves multi-step organic reactions. While specific synthesis routes for this compound are not explicitly detailed in the provided sources, general steps may include:
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Formation of the Benzodioxole Moiety:
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Starting from catechol derivatives, benzodioxoles are synthesized by reacting with formaldehyde under acidic conditions.
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Oxane Ring Construction:
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The oxane ring is typically formed via cyclization reactions involving alcohols and epoxides or through ring-closing metathesis.
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Amide Bond Formation:
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The carboxamide functional group is introduced by coupling an amine with a carboxylic acid derivative (e.g., acid chloride or ester) using coupling agents like EDC or DCC.
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These steps are optimized to ensure high yields and purity of the final product.
Potential Pharmacological Activities
Compounds containing benzodioxole and methoxyphenyl groups often exhibit biological activities such as:
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Antimicrobial Activity: The benzodioxole moiety has been linked to antifungal and antibacterial properties.
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Anticancer Potential: Aromatic amides are studied for their ability to inhibit cancer cell proliferation.
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CNS Activity: Methoxyphenyl derivatives may interact with neurological receptors, suggesting potential psychoactive or neuroprotective roles.
Applications in Drug Design
This compound's structural framework could serve as a scaffold for designing drugs targeting enzymes or receptors due to its aromaticity and hydrogen bonding capacity.
Spectroscopic Characterization
Spectroscopic techniques like NMR, IR, and mass spectrometry are essential for confirming the structure:
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NMR Spectroscopy: Proton () NMR would show characteristic peaks for aromatic protons, methoxy groups, and amide NH.
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IR Spectroscopy: A strong absorption band around indicates the presence of an amide C=O stretch.
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Mass Spectrometry (MS): The molecular ion peak at 341 confirms the molecular weight.
Crystallographic Data
Single-crystal X-ray diffraction could provide precise bond lengths, angles, and conformational details if available.
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